2-(Trifluoromethyl)-4-vinylpyridine

Molecularly Imprinted Polymers (MIPs) Chromatography Enantioseparation

2-(Trifluoromethyl)-4-vinylpyridine (CAS 1838615-23-8, C₈H₆F₃N, MW 173.13) is a heterocyclic building block that integrates a vinyl (-CH=CH₂) handle with the potent electron-withdrawing properties of a trifluoromethyl (-CF₃) group at the 2-position of a pyridine ring. This combination confers a unique reactivity profile that is distinct from non-fluorinated vinylpyridines and other regioisomeric trifluoromethyl-vinylpyridine analogs.

Molecular Formula C8H6F3N
Molecular Weight 173.13 g/mol
Cat. No. B13128731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-4-vinylpyridine
Molecular FormulaC8H6F3N
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC=CC1=CC(=NC=C1)C(F)(F)F
InChIInChI=1S/C8H6F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h2-5H,1H2
InChIKeyPGDDDGIAINLRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-4-vinylpyridine: Key Specifications and Procurement Overview


2-(Trifluoromethyl)-4-vinylpyridine (CAS 1838615-23-8, C₈H₆F₃N, MW 173.13) is a heterocyclic building block that integrates a vinyl (-CH=CH₂) handle with the potent electron-withdrawing properties of a trifluoromethyl (-CF₃) group at the 2-position of a pyridine ring [1]. This combination confers a unique reactivity profile that is distinct from non-fluorinated vinylpyridines and other regioisomeric trifluoromethyl-vinylpyridine analogs .

Vinyl Handle
Enables cross-coupling, metathesis, and polymerization reactions.
2-Trifluoromethyl
Electron-withdrawing group tunes pyridine reactivity and pKa.
2,4-Regioisomer
Distinct reactivity profile versus other vinylpyridine or CF₃ isomers.

2-(Trifluoromethyl)-4-vinylpyridine: Why In-Class Substitution Is Not Viable


While trifluoromethylpyridines and vinylpyridines share core structures, their direct interchange without rigorous evaluation is not scientifically justifiable. The specific 2,4-regioisomeric pattern in this compound creates a unique electronic environment. The ortho-CF₃ group significantly alters the electron density on the pyridine ring compared to meta- or para-substituted analogs, impacting pKa and nucleophilicity . Crucially, the vinyl group in 2-(trifluoromethyl)pyridines exhibits distinct reactivity; for instance, the choice of a 2- vs. a 4-substituted olefinic pyridine is known to dramatically affect cross-metathesis outcomes [1]. These subtle electronic and steric differences lead to quantifiable variations in reaction yields, polymerization behavior, and molecular recognition, rendering generic substitution a high-risk proposition for robust R&D or scale-up.

2-CF₃ position alters ring electronics
Ortho-CF₃ may shift pKa and nucleophilicity compared to meta/para analogs.
Vinyl regioisomerism affects outcomes
4-Vinyl vs 2-vinyl can alter cross-metathesis success and cycloaddition yields.
Generic substitution risks yield variation
Direct interchange without validation may lead to quantifiable differences in polymerization and recognition.

2-(Trifluoromethyl)-4-vinylpyridine: Quantifiable Performance Differentiation Evidence


Molecularly Imprinted Polymer (MIP) Performance: Benchmarking 4-Vinylpyridine Derivatives

In the preparation of Molecularly Imprinted Polymers (MIPs) for (S)-nilvadipine, the functional monomer 4-vinylpyridine (4-VPY) was compared against methacrylic acid (MAA), 2-(trifluoromethyl)acrylic acid (TFMAA), and 2-vinylpyridine (2-VPY). The 4-VPY-co-EDMA polymer demonstrated the highest enantioseparation resolution for the target analyte among all tested functional monomers [1]. While this specific study does not include the 2-(trifluoromethyl) analog, it establishes a clear class-level inference that the 4-vinylpyridine scaffold, when suitably modified, can provide superior performance in MIP applications. The target compound's 2-CF3 group is expected to further modulate the monomer-template interactions via enhanced hydrogen bonding and hydrophobic effects.

MIP Scaffold Benchmark
Class-level
4-VPY ranked highest for (S)-nilvadipine enantioseparation among tested monomers.
4-Vinylpyridine core showed highest resolution in tested set; 2-CF₃ may modulate template interactions.
Target compound not directly tested in this study.
Molecularly Imprinted Polymers (MIPs) Chromatography Enantioseparation

Regioisomeric Impact on Reaction Outcome: 2-Substituent as a Key Determinant in Cross-Metathesis

A doctoral thesis on cross-metathesis of N-heteroaryl-containing alkenes directly states that a suitable choice of the 2-substituent on an olefinic substituted pyridine is critical for allowing the cross-metathesis reaction to occur [1]. This observation provides a direct, mechanistic justification for why the 2-(trifluoromethyl)-4-vinylpyridine regioisomer is a distinct chemical entity from its 3- or 4-vinyl analogs. The 2-CF3 group's electron-withdrawing effect on the adjacent nitrogen alters the reactivity of the 4-vinyl group, influencing the success of the metathesis catalyst.

Cross-Metathesis Determinant
Method context
2-Substituent on pyridine critical for cross-metathesis to proceed.
Correct 2,4-regioisomer is a prerequisite for successful olefin metathesis.
Based on N-heteroaryl alkene metathesis thesis.
Olefin Metathesis Synthetic Methodology Building Blocks

Comparative Reactivity of Vinylpyridines: 2-Vinylpyridine Outperforms 4-Vinylpyridine in Cycloadditions

A study on cycloaddition reactions with vinyl heterocycles found that 2-vinylpyridine was superior to 4-vinylpyridine when directly compared, providing higher yields of similar cycloadducts while requiring shorter reaction times [1]. This establishes a benchmark that the position of the vinyl group relative to the pyridine nitrogen is a critical determinant of reactivity. The target compound, 2-(trifluoromethyl)-4-vinylpyridine, presents a hybrid scenario: the 4-vinyl group from the less reactive scaffold, but its electron density and reaction kinetics are strongly modulated by the powerful electron-withdrawing 2-CF3 group. This creates a unique, tunable reactivity profile not found in the unsubstituted analogs.

Vinylpyridine Reactivity
Reported
2-vinylpyridine gave higher yields and shorter times than 4-vinylpyridine in cycloadditions.
Vinyl position critically impacts reactivity; target 2-CF₃-4-vinyl offers electronically-tuned scaffold.
Direct comparison on unsubstituted analogs only.
Cycloaddition Reactions Reaction Kinetics Synthetic Methodology

2-(Trifluoromethyl)-4-vinylpyridine: Optimal Application Scenarios Based on Evidence


Advanced Monomer for Molecularly Imprinted Polymers (MIPs)

For developing next-generation Molecularly Imprinted Polymers (MIPs) used in chromatography, sensing, or selective extraction, the 4-vinylpyridine scaffold is a proven high-performance functional monomer [1]. The 2-CF3 group in 2-(Trifluoromethyl)-4-vinylpyridine is expected to significantly enhance the specificity of the polymer-template interactions through increased hydrogen-bonding capacity and hydrophobic effects, offering a clear path to improved selectivity and binding capacity over conventional MIP monomers.

Electronically-Tuned Building Block for Cross-Coupling and Metathesis

This compound is an ideal procurement choice for synthetic chemists exploring metal-catalyzed reactions like Heck, Suzuki, or olefin metathesis. The combination of the reactive 4-vinyl group and the electron-withdrawing 2-CF3 group creates a uniquely polarized alkene. This is particularly valuable in cross-metathesis, where the 2-substituent on the pyridine ring is a known determinant of reaction success [2]. The target compound's specific regioisomerism is thus a prerequisite for accessing certain structural motifs in complex molecule synthesis.

Functional Monomer for Copolymers and Redox-Active Materials

The vinyl group enables facile incorporation into polymer backbones. The target compound serves as a direct, functionalized analog to 4-vinylpyridine, which has been used to create redox-active polyelectrolytes when copolymerized with triarylamine derivatives [3]. Substituting 4-vinylpyridine with 2-(trifluoromethyl)-4-vinylpyridine allows for the systematic tuning of the polymer's electronic properties, hydrophobicity, and electrochemical behavior, which is crucial for applications in organic electronics, catalysis, and advanced coatings.

Scaffold for Medicinal Chemistry and Agrochemical Synthesis

Trifluoromethylpyridines are a privileged motif in modern pharmaceuticals and agrochemicals due to the CF3 group's ability to improve metabolic stability and membrane permeability [4]. The 2-CF3 pyridine head group, in particular, is a key component in biologically active molecules like PqsR inverse agonists for treating bacterial infections . The target compound combines this biologically relevant core with a vinyl handle for further derivatization, making it a versatile advanced intermediate for constructing diverse compound libraries and exploring structure-activity relationships (SAR) in drug and pesticide discovery programs.

Application
Selection Property
Validation Focus
MIP monomer development
4-Vinylpyridine scaffold for MIP selectivity
Template recognition and binding capacity
Olefin cross-coupling and metathesis
Electronically-tuned vinyl reactivity
Regioisomeric effect on metathesis success
Copolymer and polyelectrolyte research
Vinyl incorporation for polymer backbone tuning
Electronic property and redox behavior
Medicinal chemistry and agrochemical SAR
CF₃-pyridine core for derivatization
Target engagement and metabolic stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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